
3-(Aminomethyl)-4-methoxyaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-4-methoxyaniline hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aminomethyl group and a methoxy group attached to a benzene ring, with the hydrochloride salt form enhancing its solubility in water
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-methoxyaniline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxyaniline.
Formylation: The 4-methoxyaniline undergoes formylation to introduce a formyl group at the para position.
Reduction: The formyl group is then reduced to an aminomethyl group using a reducing agent such as sodium borohydride.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors where the reactions are carried out in batches.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-4-methoxyaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Introduction of nitro or sulfonyl groups on the aromatic ring.
Applications De Recherche Scientifique
3-(Aminomethyl)-4-methoxyaniline hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-4-methoxyaniline hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The aminomethyl group can form hydrogen bonds with biological targets, while the methoxy group can enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Aminomethyl)-4-chloroaniline hydrochloride
- 3-(Aminomethyl)-4-fluoroaniline hydrochloride
- 3-(Aminomethyl)-4-hydroxyaniline hydrochloride
Uniqueness
3-(Aminomethyl)-4-methoxyaniline hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., chloro, fluoro, hydroxy), the methoxy group can enhance solubility and potentially improve pharmacokinetic properties.
Propriétés
IUPAC Name |
3-(aminomethyl)-4-methoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-11-8-3-2-7(10)4-6(8)5-9;/h2-4H,5,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEBQQSRNBFCJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-carbamoyl-1-benzofuran-3-yl)-N'-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2517868.png)
![4-[1-(3-Bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2517872.png)
![2-fluoro-4-methoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2517874.png)
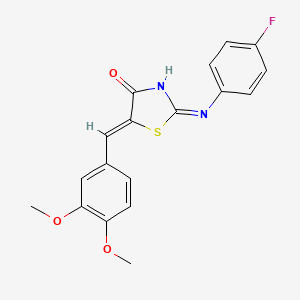
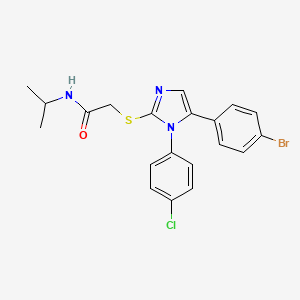
![N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2517880.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2517881.png)
![N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517882.png)
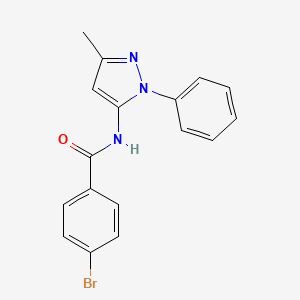
![N-(4-chlorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2517884.png)
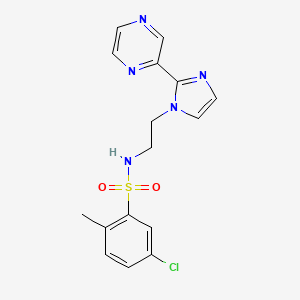
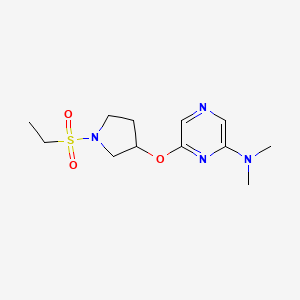
![N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517890.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]but-2-enamide](/img/structure/B2517891.png)
